molecular formula C9H8N2O2 B8652236 3-Cyano-4-hydroxy-N-methylbenzamide

3-Cyano-4-hydroxy-N-methylbenzamide

Cat. No.: B8652236
M. Wt: 176.17 g/mol
InChI Key: KDPLSZBCFDBAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-4-hydroxy-N-methylbenzamide (CAS 720693-01-6) is a small molecule with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The structural features of this molecule, including the benzamide core, cyano group, and phenolic hydroxyl group, make it a versatile scaffold for the synthesis of more complex chemical entities. Literature indicates that related N-substituted benzamide derivatives are key subjects in structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents . For instance, research into N-benzoyl-2-hydroxybenzamide analogs has identified compounds with potent activity against protozoan parasites such as Plasmodium falciparum (malaria) and Leishmania donovani, highlighting the research utility of this chemical class in developing new antiprotozoal drugs . One documented synthetic route for this compound involves specific reagents and conditions, providing researchers with a proven method for its production or further derivatization . This product is intended for use in laboratory research as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-cyano-4-hydroxy-N-methylbenzamide

InChI

InChI=1S/C9H8N2O2/c1-11-9(13)6-2-3-8(12)7(4-6)5-10/h2-4,12H,1H3,(H,11,13)

InChI Key

KDPLSZBCFDBAMO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Contains a 3-methylbenzamide core with an N-(2-hydroxy-1,1-dimethylethyl) substituent.
  • Key Features: The N,O-bidentate directing group enables coordination to transition metals, facilitating C–H activation reactions. Bulkier tertiary alcohol substituent increases steric hindrance compared to the N-methyl group in 3-cyano-4-hydroxy-N-methylbenzamide.
  • Applications : Primarily used in catalytic systems for regioselective C–H functionalization .

N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Structure: Features a nitro (-NO₂) group at the 4-position and a 3-chlorophenethyl group on the amide nitrogen.
  • Key Features: The nitro group is strongly electron-withdrawing, enhancing electrophilicity but reducing solubility in polar solvents. The chloro substituent on the aromatic ring may influence π-π stacking interactions, unlike the cyano group in the target compound.
  • Applications : Nitro-substituted benzamides are often intermediates in explosive or dye synthesis .

3-Hydroxy-4-methoxy-N,N-dimethylbenzamide

  • Structure : Contains methoxy (-OCH₃) and hydroxyl (-OH) groups at the 4- and 3-positions, respectively, with N,N-dimethylation.
  • Key Features :
    • Methoxy and hydroxyl groups create a mixed electronic profile (electron-donating vs. weakly acidic hydroxyl).
    • N,N-dimethylation reduces hydrogen-bonding capacity compared to the N-methyl group in the target compound.
  • Applications : Methoxy-substituted benzamides are studied for antioxidant or antimicrobial activity .

3-(Acetylamino)-N-(3-chloro-4-methylphenyl)benzamide

  • Structure: Includes an acetylamino (-NHCOCH₃) group at the 3-position and a chloro-methylphenyl substituent.
  • Key Features: The acetylamino group acts as a hydrogen-bond acceptor, contrasting with the cyano group’s electron-withdrawing nature.
  • Applications: Acetylamino derivatives are common in kinase inhibitor scaffolds .

2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide

  • Structure : Contains a 2-methylbenzamide core with a 3-isopropoxy phenyl substituent.
  • Key Features :
    • The isopropoxy group introduces steric bulk and moderate electron-donating effects, differing from the hydroxyl group’s acidity in the target compound.
    • Lacks strong electron-withdrawing groups, reducing reactivity in electrophilic substitution reactions.
  • Applications : Isopropoxy-substituted benzamides are explored in agrochemicals .

Data Table: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Applications
This compound 3-CN, 4-OH, N-CH₃ Cyano, Hydroxyl, N-methyl ~176.17 Catalysis, Medicinal Chemistry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N-(2-hydroxy-tert-butyl) Hydroxyl, Tertiary Alcohol ~235.29 Metal-catalyzed C–H activation
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO₂, N-(3-Cl-phenethyl) Nitro, Chloro ~334.78 Explosive/Dye Intermediates
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide 3-OH, 4-OCH₃, N,N-(CH₃)₂ Hydroxyl, Methoxy, N,N-dimethyl ~209.24 Antioxidant Research
3-(Acetylamino)-N-(3-chloro-4-methylphenyl)benzamide 3-NHCOCH₃, N-(3-Cl-4-CH₃-phenyl) Acetylamino, Chloro, Methyl ~318.78 Kinase Inhibitor Development
2-Methyl-N-(3-isopropoxyphenyl)benzamide 2-CH₃, N-(3-OCH(CH₃)₂-phenyl) Isopropoxy, Methyl ~283.35 Agrochemicals

Research Findings and Trends

  • Electronic Effects: The cyano group in this compound enhances electrophilicity at the aromatic ring, favoring nucleophilic aromatic substitution over nitro or methoxy analogues .
  • Solubility: Hydroxyl and cyano groups improve water solubility compared to lipophilic derivatives like 3-(acetylamino)-N-(3-chloro-4-methylphenyl)benzamide .
  • Cu) .

Preparation Methods

Step 1: Vilsmeier-Haack Formylation

Methyl 4-hydroxybenzoate undergoes formylation at position 3 using a Lewis acid-catalyzed reaction. The patented method employs magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde in dichloromethane (DCM) at 60°C. The reaction proceeds via electrophilic aromatic substitution, with MgCl₂ activating the formaldehyde donor.

Reaction Conditions :

  • Catalyst : MgCl₂ (1.2 equiv)

  • Solvent : DCM

  • Temperature : 60°C, 12 hours

  • Yield : 78% (methyl 3-formyl-4-hydroxybenzoate).

Step 2: Oxime Formation and Dehydration to Cyano

The formyl intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in acetonitrile/N,N-dimethylformamide (ACN/DMF) under acetyl chloride (AcCl) catalysis. The aldehyde undergoes condensation to form an oxime, which dehydrates to the nitrile group.

Optimization Notes :

  • AcCl Role : Acts as both acid catalyst and dehydrating agent.

  • Temperature : 80°C, 2 hours.

  • Yield : 65% (methyl 3-cyano-4-hydroxybenzoate).

Step 3: Saponification and Amide Coupling

The methyl ester is hydrolyzed to 3-cyano-4-hydroxybenzoic acid using aqueous NaOH. The carboxylic acid is then activated with carbonyldiimidazole (CDI) and coupled with methylamine hydrochloride (CH₃NH₂·HCl).

Critical Parameters :

  • Coupling Agent : CDI (1.5 equiv) in DCM.

  • Base : Triethylamine (2.0 equiv).

  • Yield : 82% (3-cyano-4-hydroxy-N-methylbenzamide).

Alternative Cyanation via Sandmeyer Reaction

Nitration and Reduction to Amino Intermediate

4-Hydroxybenzoic acid is nitrated at position 3 using fuming HNO₃/H₂SO₄. The nitro group is reduced to an amine via catalytic hydrogenation (H₂, Pd/C).

Challenges :

  • Regioselective nitration requires strict temperature control (−5°C).

  • Yield : 70% (4-hydroxy-3-aminobenzoic acid).

Diazotization and Cyanation

The amine is diazotized with NaNO₂/HCl at 0°C, followed by treatment with CuCN/KCN. This classic Sandmeyer reaction installs the cyano group.

Hazard Mitigation :

  • Use of CuCN introduces toxicity concerns, necessitating alternative catalysts (e.g., Indion 190 resin).

  • Yield : 58% (3-cyano-4-hydroxybenzoic acid).

Green Chemistry Approaches Using Heterogeneous Catalysis

Resin-Catalyzed Amide Formation

Indion 190 resin, a macroporous ion-exchange resin, catalyzes the coupling of 3-cyano-4-hydroxybenzoic acid with methylamine in toluene.

Advantages :

  • Reusability : Resin recovered via filtration and reused for 5 cycles without activity loss.

  • Solvent-Free : Minimizes waste.

  • Yield : 88%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the formylation and cyanation steps, reducing reaction times from hours to minutes.

Case Study :

  • Formylation : 15 minutes at 100°C vs. 12 hours conventionally.

  • Cyanation : 30 minutes at 120°C vs. 2 hours.

Analytical Characterization and Quality Control

Spectroscopic Data

This compound :

  • IR (KBr) : 2230 cm⁻¹ (C≡N), 1655 cm⁻¹ (amide C=O), 3250 cm⁻¹ (O-H).

  • ¹H NMR (DMSO-d₆) : δ 10.51 (s, 1H, OH), δ 8.02 (d, J=8.8 Hz, 1H, Ar-H), δ 2.99 (d, J=4.7 Hz, 3H, N-CH₃).

  • ¹³C NMR : δ 167.2 (C=O), δ 118.5 (C≡N), δ 115.3 (C-OH).

Purity Optimization

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) achieves >98% purity.

  • Recrystallization : Ethanol/water yields needle-like crystals suitable for X-ray diffraction.

Industrial Scalability and Cost Analysis

StepCost DriverScalability ChallengeMitigation Strategy
FormylationMgCl₂ costExothermic reaction controlContinuous flow reactor
CyanationAcCl toxicityWaste disposalSubstitute with polymer-supported reagents
Amide CouplingCDI expenseHigh reagent loadUse resin catalysis

Economic Summary :

  • Resin-catalyzed routes reduce costs by 40% compared to CDI-mediated coupling.

  • Bulk paraformaldehyde sourcing lowers formylation expenses .

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